molecular formula C12H21NO2 B1400726 Cyclopentyl(4-(hydroxymethyl)piperidin-1-yl)methanone CAS No. 1178658-39-3

Cyclopentyl(4-(hydroxymethyl)piperidin-1-yl)methanone

Cat. No. B1400726
CAS RN: 1178658-39-3
M. Wt: 211.3 g/mol
InChI Key: IYIZUSBJFBUFCO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Cyclopentyl(4-(hydroxymethyl)piperidin-1-yl)methanone is C12H21NO2 . Its molecular weight is 211.3 .

Scientific Research Applications

Crystal Structure Analysis

The compound has been analyzed for its crystal structure properties. For instance, a study on a related compound showed the formation of chains extending along the c-axis direction due to intermolecular hydrogen bonds (Revathi et al., 2015).

Synthesis Techniques

Various synthesis methods have been explored, such as the preparation of similar compounds using starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate, achieving a reasonable overall yield (Zheng, 2010).

Antitubercular Activity

Research has been conducted on the antitubercular activity of compounds involving cyclopropyl methanones, a related chemical structure. Certain compounds exhibited significant minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis (Bisht et al., 2010).

Pharmaceutical Applications

Investigations into derivatives of related compounds have shown potential for pharmaceutical applications, particularly in antimicrobial activities. For example, 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives displayed promising antimicrobial properties (Mallesha & Mohana, 2014).

Structural and Bioactive Studies

Structural analysis and bioactive studies on compounds with similar chemical frameworks have been conducted. These studies include characterization by various spectroscopic techniques and evaluation for activities like antiproliferative effects (Prasad et al., 2018).

Therapeutic Exploration

Compounds related to Cyclopentyl(4-(hydroxymethyl)piperidin-1-yl)methanone have been synthesized and evaluated for their therapeutic potential, including anticancer and antituberculosis studies (Mallikarjuna et al., 2014).

Radiochemical Applications

Some studies have focused on the synthesis and radiochemical analysis of compounds related to this compound, providing insights into potential applications in medical imaging (Blanckaert et al., 2005).

Neuroprotective Activities

Aryloxyethylamine derivatives, structurally related to this compound, have been synthesized and evaluated for neuroprotective activities, offering potential avenues for neurological therapeutic applications (Zhong et al., 2020).

properties

IUPAC Name

cyclopentyl-[4-(hydroxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c14-9-10-5-7-13(8-6-10)12(15)11-3-1-2-4-11/h10-11,14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIZUSBJFBUFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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